5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its reactivity and potential for various chemical modifications.
Mechanism of Action
Target of Action
The primary targets of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway . Pyrimidines are essential for the synthesis of DNA and RNA. The compound’s action on this pathway can have downstream effects on DNA replication and RNA transcription, which are critical for cell growth and function .
Pharmacokinetics
Pyrimidine analogues, like this compound, are considered prodrugs . They need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . These intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The compound’s action results in the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrimidine derivatives with brominated and methoxylated intermediates under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce production time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Coupling: Palladium catalysts and bases like triethylamine (TEA) are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has been studied for its applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory activity.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Studied for their antimicrobial properties.
Uniqueness
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxymethyl group enhances its solubility and potential for further chemical modifications .
Properties
IUPAC Name |
7-bromo-4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-20-15-14-13(17-9-18-15)12(16)7-19(14)10-21-8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUIHHUGJSYWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N(C=C2Br)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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